1-Ethyl-4-methyl-d3-benzene
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Overview
Description
1-Ethyl-4-methyl-d3-benzene is a deuterated aromatic hydrocarbon with the molecular formula C9H9D3. It is a derivative of benzene, where one hydrogen atom on the benzene ring is replaced by an ethyl group, another by a methyl group, and three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic labeling, which helps in various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-d3-benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This involves the substitution of hydrogen atoms on the benzene ring with ethyl and methyl groups using electrophiles like ethyl chloride and methyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3).
Deuterium Exchange:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-d3-benzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethyl group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, such as converting the ethyl group to an ethane group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3).
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1-Ethyl-4-methyl-d3-benzene is utilized in various scientific research fields, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methyl-d3-benzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deuterium Labeling: The presence of deuterium atoms affects the reaction kinetics and mechanisms, providing insights into the reaction pathways and intermediates.
Comparison with Similar Compounds
1-Ethyl-4-methylbenzene: Similar structure but without deuterium atoms.
1-Methyl-4-ethylbenzene: Another isomer with the same molecular formula but different arrangement of substituents.
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Uniqueness: 1-Ethyl-4-methyl-d3-benzene is unique due to its isotopic labeling with deuterium, which makes it valuable in mechanistic and kinetic studies. The presence of deuterium atoms allows for the tracing of reaction pathways and provides a deeper understanding of the chemical behavior of the compound .
Properties
CAS No. |
939-98-0 |
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Molecular Formula |
C9H12 |
Molecular Weight |
123.21 g/mol |
IUPAC Name |
1-ethyl-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3/i2D3 |
InChI Key |
JRLPEMVDPFPYPJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C |
Origin of Product |
United States |
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